molecular formula C19H17N3O3S B1341095 3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine CAS No. 893613-09-7

3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine

Cat. No.: B1341095
CAS No.: 893613-09-7
M. Wt: 367.4 g/mol
InChI Key: AOQHNIAJGWWNOX-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have several biological activities and are important in the field of medicinal chemistry .


Molecular Structure Analysis

Pyrimidine derivatives generally have a planar central heterocyclic ring system. The orientation of this system with respect to other groups in the molecule can vary .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, protodeboronation of pinacol boronic esters has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives depend on their specific structure. For example, the molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area can vary .

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis

    Research has demonstrated the synthesis of novel pyrimidine-2-thiol, pyrazole, and pyran derivatives starting from compounds that share structural similarities with "3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine." These compounds have shown potent anti-inflammatory and antioxidant activities both in vitro and in vivo, showcasing the therapeutic potential of these heterocyclic derivatives (Shehab et al., 2018).

  • Antioxidant and Antimicrobial Applications

    Derivatives have been synthesized for evaluating their antioxidant and antimicrobial potentials. For instance, pyrazolo[1,5-a]pyrimidine and related heterocycles have been assessed for their efficacy in scavenging free radicals and inhibiting microbial growth, indicating their applicability in developing new therapeutic agents with antioxidant and antimicrobial properties (El‐Mekabaty, 2015).

  • Analgesic Properties

    Studies have also explored the analgesic potential of pyrazole-containing thiophene and thieno[2,3-d]pyrimidine scaffolds, highlighting the compound's relevance in pain management research. Certain analogs demonstrated significant analgesic effects, underscoring the compound's utility in developing new pain relief medications (Khalifa et al., 2019).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a specific pyrimidine derivative would depend on its structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future research directions in the field of pyrimidine derivatives are vast. They are considered valuable building blocks in organic synthesis and medicinal chemistry, and new synthetic methods and applications are continually being explored .

Properties

IUPAC Name

3-thiophen-2-yl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-23-15-7-12(8-16(24-2)18(15)25-3)13-9-20-19-14(10-21-22(19)11-13)17-5-4-6-26-17/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQHNIAJGWWNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CN3C(=C(C=N3)C4=CC=CS4)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587536
Record name 3-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893613-09-7
Record name 3-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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